PD146176

melanoma antiproliferation cytotoxicity

PD146176 (NSC168807) offers unparalleled selectivity for 15-LOX with no demonstrable activity against 5-LOX, 12-LOX, COX-1, or COX-2 and critically lacks non-specific antioxidant properties—eliminating the off-target confounding seen with NDGA and other LOX/COX inhibitors. This clean pharmacology ensures that phenotypes are unambiguously attributed to 15-LOX inhibition, making PD146176 the definitive probe for atherosclerosis, melanoma, ferroptosis, and macrophage polarization studies. Select PD146176 when target specificity and experimental reproducibility are non-negotiable.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 4079-26-9
Cat. No. B1679109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD146176
CAS4079-26-9
Synonyms6,11-dihydro-5-thia-11-aza-benzo(a)-fluorene
PD 146176
PD-146176
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24
InChIInChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2
InChIKeyZGOOPZVQMLHPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD146176 (CAS 4079-26-9): Potent, Selective 15-LOX Inhibitor for Atherosclerosis and Cancer Research


PD146176 (NSC168807) is a heterotetracyclic compound [1] that functions as a potent, non-competitive inhibitor of 15-lipoxygenase (15-LOX) [2]. It exhibits a Ki of 197 nM against rabbit reticulocyte 15-LO [2] and has no demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2 at relevant concentrations . Unlike many lipoxygenase inhibitors, PD146176 lacks significant non-specific antioxidant properties, making it a critical tool for dissecting 15-LOX-specific pathways in cardiovascular disease and oncology .

Why Substituting PD146176 with Other LOX or COX Inhibitors Risks Invalid Experimental Results


PD146176 is not interchangeable with other lipoxygenase inhibitors or antioxidants. Its unique combination of high selectivity for 15-LOX over other arachidonic acid-metabolizing enzymes and the absence of confounding antioxidant activity [1] are essential for attributing observed effects specifically to 15-LOX inhibition. In a direct comparison, PD146176 exhibited the strongest antiproliferative effect among COX-1, COX-2, 5-LOX, and 12-LOX inhibitors in B16F10 melanoma cells [2]. Substituting PD146176 with a less selective compound (e.g., NDGA) or one with antioxidant properties would introduce off-target effects and obscure the role of 15-LOX in disease models, particularly in atherosclerosis where oxidation is a key variable.

Quantitative Differentiation of PD146176 vs. Other LOX Inhibitors: Head-to-Head and Cross-Study Evidence


PD146176 Demonstrates Superior Antiproliferative Efficacy Compared to Selective COX-1, COX-2, 5-LOX, and 12-LOX Inhibitors in Melanoma Cells

In a direct head-to-head comparison in B16F10 mouse melanoma cells, PD146176 (a 15-LOX inhibitor) caused the strongest antiproliferation effect among a panel of selective inhibitors targeting COX-1 (acetylsalicylic acid), COX-2 (meloxicam), 5-LOX (MK-886, AA-861), and 12-LOX (baicalein) [1]. This superior efficacy was accompanied by cell cycle arrest in the G1 phase and a >50-fold increase in caspases 3/7 activity [1]. The study concluded that selective LOX inhibitors, particularly PD146176, have superior cytotoxic efficacy over selective COX inhibitors against B16F10 cells [1].

melanoma antiproliferation cytotoxicity

PD146176 Exhibits High Selectivity for 15-LOX with No Effect on 5-LOX, 12-LOX, COX-1, or COX-2

PD146176 demonstrates exceptional selectivity for 15-lipoxygenase. It has no demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2, even at concentrations up to 10 µM . At 10 µM, it exhibited 0% inhibition of 5-LOX and 12-LOX, 26% inhibition of ovine cyclo-oxygenase I, and 16% inhibition of human recombinant cyclo-oxygenase II . This contrasts with other LOX inhibitors like NDGA, which is a non-selective antioxidant and LOX inhibitor , and baicalein, which primarily targets 12-LOX [1].

selectivity 15-LOX inhibitor profiling

PD146176 Lacks Significant Non-Specific Antioxidant Properties, Unlike Many LOX Inhibitors

A key differentiating feature of PD146176 is its lack of significant non-specific antioxidant properties, which are common among other lipoxygenase inhibitors like NDGA . In a linoleate-containing SDS micelle assay designed to detect antioxidant potential, PD146176 showed no activity . Furthermore, at concentrations achievable in vivo (~45 ng/mL, corresponding to its Ki of 197 nM), PD146176 provided no significant protection of human LDL against ABAP-induced lipid peroxidation [1]. LDL isolated from PD146176-treated rabbits remained as susceptible to ex vivo oxidation as LDL from control animals [1].

antioxidant lipid peroxidation LDL oxidation

PD146176 Demonstrates Robust In Vivo Anti-Atherogenic Efficacy Without Altering Plasma Cholesterol

In a 12-week study on cholesterol-fed New Zealand White rabbits, PD146176 administered at 175 mg/kg b.i.d. in the diet dramatically suppressed atherogenesis [1]. In the aortic arch, lesion coverage was reduced from 15 ± 4% in controls to 0% in treated animals (P < 0.02) [1]. Esterified cholesterol content in this region decreased from 2.1 ± 0.7 μg/mg to 0 μg/mg (P < 0.02) [1]. Importantly, this effect occurred without significant changes in plasma total cholesterol concentrations or lipoprotein distribution, and LDL susceptibility to oxidation remained unchanged [1].

atherosclerosis in vivo aortic lesion

PD146176 Achieves Sustained In Vivo Plasma Concentrations Sufficient for 15-LOX Inhibition

In the atherosclerosis rabbit study, administration of PD146176 at 175 mg/kg b.i.d. in the diet resulted in plasma drug concentrations consistently close to the estimated Ki (197 nM ≈ 45 ng/mL) throughout the 12-week study period, as determined by HPLC analysis [1]. This sustained exposure was sufficient to achieve the dramatic anti-atherogenic effects observed, while remaining below the threshold for non-specific antioxidant activity [1].

pharmacokinetics in vivo exposure plasma concentration

Optimal Use Cases for PD146176: Atherosclerosis, Cancer, and Oxidative Stress Models


Investigating 15-LOX-Specific Pathways in Atherosclerosis Models

PD146176 is the preferred tool for studies aiming to dissect the role of 15-LOX in atherogenesis. Its high selectivity for 15-LOX and lack of antioxidant properties ensure that any observed reduction in lesion formation can be directly attributed to 15-LOX inhibition, not off-target effects on other LOX/COX enzymes or non-specific antioxidant activity [1]. The established in vivo dosing regimen (175 mg/kg b.i.d. in diet) reliably achieves plasma concentrations that match the in vitro Ki [1].

Evaluating 15-LOX as a Target in Melanoma and Other Cancers

In cancer research, particularly melanoma, PD146176 has demonstrated superior antiproliferative efficacy compared to COX-1, COX-2, 5-LOX, and 12-LOX inhibitors [2]. Its ability to induce cell cycle arrest and >50-fold increase in caspase 3/7 activity makes it a valuable probe for validating 15-LOX as a potential therapeutic target and for studying the downstream signaling pathways leading to apoptosis in cancer cells [2].

Studying 15-LOX-Mediated Oxidative Stress and Ferroptosis

PD146176 is an effective tool for investigating the role of 15-LOX in cellular oxidative stress responses and ferroptosis [3]. Its lack of intrinsic antioxidant activity allows researchers to cleanly inhibit 15-LOX-dependent lipid peroxidation without directly scavenging reactive oxygen species. This is critical for distinguishing 15-LOX enzymatic activity from general antioxidant effects in models of glutamate-induced neurotoxicity [4] and other oxidative stress paradigms.

Selective Pharmacological Control in Complex Inflammatory Models

In complex inflammatory settings where multiple lipid mediators are involved, PD146176's exquisite selectivity for 15-LOX over 5-LOX, 12-LOX, and COX enzymes provides a precise tool for manipulating the arachidonic acid cascade. This is particularly valuable in models of macrophage polarization [5], chemokine production , or other immune functions where distinguishing the specific contribution of 15-LOX metabolites from those of other pathways is essential for mechanistic understanding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD146176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.